molecular formula C18H14FN5O2S B2667592 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1021125-08-5

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No.: B2667592
CAS No.: 1021125-08-5
M. Wt: 383.4
InChI Key: KSMYYMFZUSJBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. A thiophene-2-carboxamide moiety is linked via an ethoxyethyl chain at position 6 of the triazolo-pyridazine ring.

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)26-9-8-20-18(25)14-5-2-10-27-14/h1-7,10-11H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYYMFZUSJBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Thiophene Carboxamide Moiety: This step involves the coupling of the triazolopyridazine intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the nitrogen-nitrogen double bond.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Structural Representation

The structure can be represented as follows:N 2 3 3 fluorophenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl thiophene 2 carboxamide\text{N 2 3 3 fluorophenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl thiophene 2 carboxamide}

Antibacterial Activity

Research indicates that compounds containing a triazole moiety exhibit significant antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Efficacy

CompoundMinimum Inhibitory Concentration (MIC) µg/mLBacterial Strains
Compound A0.125 - 8Staphylococcus aureus, Escherichia coli
Compound B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

A study highlighted that certain derivatives could inhibit bacterial growth at low concentrations, showcasing their potential as therapeutic agents against resistant strains .

Antifungal Activity

The compound also exhibits antifungal activity. Similar triazole derivatives have been tested against various fungal strains with notable results.

Data Table: Antifungal Efficacy

CompoundMinimum Inhibitory Concentration (MIC) µg/mLFungal Strains
Compound C0.5Candida albicans
Compound D4Aspergillus flavus

Research indicates that compounds with a triazole scaffold can achieve MIC values as low as 0.5 µg/mL against pathogenic fungi .

Anticancer Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation.

Case Studies

Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Results indicated that modifications in the phenyl rings significantly influenced potency.

Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations .

Mechanism of Action

The mechanism of action of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those in the gamma-aminobutyric acid (GABA) pathway. This modulation can lead to anxiolytic and anticonvulsant effects by enhancing inhibitory neurotransmission in the central nervous system.

Comparison with Similar Compounds

Structural Analogs with [1,2,4]Triazolo[4,3-b]pyridazine Cores

Compound Name / ID Substituents (Position) Key Properties Source
Target Compound 3-(3-Fluorophenyl), 6-(ethoxyethyl-thiophene-2-carboxamide) Not explicitly reported; inferred properties based on substituents. -
E-4b 3,5-Dimethylpyrazole, 6-carboxylic acid derivative mp 253–255°C; synthetic yield not reported.
AG01AQFE (Angene) 3-(4-Methoxyphenyl), 6-ethoxyethylamine Acute oral toxicity (H302), skin irritation (H315); used in chemical manufacturing.
PEF(S) Binders Sulfonamide or alkoxyethoxy substituents Binds to PEF(S) by displacing TNS; virtual screening suggests pharmacological relevance.

Key Observations :

  • Physical Properties : Melting points for triazolo-pyridazine derivatives range widely (e.g., 253–255°C for E-4b vs. 187–189°C for E-4d), suggesting that carboxamide substituents may lower melting points compared to carboxylic acid derivatives .

Functional Group Comparisons: Thiophene Carboxamide vs. Other Amides

Compound Class / ID Core Structure Amide Substituent Biological Activity / Notes Source
Target Compound Triazolo-pyridazine Thiophene-2-carboxamide Not reported; inferred hydrogen bonding potential. -
AZ331 Dihydropyridine 2-Methoxyphenyl carboxamide Structural analogs show calcium channel modulation.
4g, 4h, 4i (Thiazolidinones) Benzothiazole-thiazolidinone Varied aryl carboxamides Synthetic yields (37–70%); no explicit bioactivity reported.

Key Observations :

  • Synthetic Accessibility: Thiophene carboxamides may offer higher synthetic yields (e.g., 45–70% for thiazolidinones in ) compared to more complex dihydropyridine derivatives .
  • Bioactivity Potential: The thiophene group’s aromaticity and sulfur atom could enhance π-π stacking or hydrophobic interactions in biological systems compared to phenyl or benzothiazole carboxamides .

Recommendations :

    Biological Activity

    N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    The compound's IUPAC name is N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, with the molecular formula C18H14FN7O3C_{18}H_{14}F_{N_7}O_3 and a molecular weight of 395.3 g/mol . The structure features a thiophene ring linked to a triazole-pyridazine moiety, contributing to its biological activity.

    Antimicrobial Activity

    Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that triazole derivatives can exert antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

    Anti-inflammatory Properties

    The compound's structure suggests potential anti-inflammatory activity. Triazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. One study highlighted the design of compounds that selectively inhibit COX-II with minimal ulcerogenic effects, indicating that similar derivatives could be beneficial in treating inflammatory conditions .

    Anticancer Potential

    Triazole-containing compounds have demonstrated anticancer properties through various mechanisms. They can interfere with cell cycle regulation and induce apoptosis in cancer cells. For instance, certain triazole derivatives have been found to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

    The biological activity of this compound may involve several mechanisms:

    • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial resistance.
    • Receptor Modulation : It could modulate receptors related to pain and inflammation pathways.
    • DNA Interaction : The triazole moiety may interact with DNA or RNA, influencing replication and transcription processes in pathogenic organisms or cancer cells.

    Case Study 1: Antibacterial Efficacy

    A recent study assessed the antibacterial efficacy of various triazole derivatives against resistant strains of E. coli. The results indicated that the compound exhibited higher potency than traditional antibiotics, suggesting its potential as a new therapeutic agent for treating resistant infections .

    Case Study 2: Anti-inflammatory Effects

    In another investigation focusing on anti-inflammatory effects, researchers evaluated the impact of triazole derivatives on COX-II inhibition in human cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced COX-II selectivity while reducing side effects associated with non-selective inhibitors .

    Q & A

    Basic Research Questions

    Q. What synthetic routes and characterization methods are commonly employed for this compound and its intermediates?

    • Answer : Synthesis typically involves multi-step reactions, including condensation of thiophene-2-carboxamide derivatives with triazolo-pyridazine intermediates. For example, coupling reactions using ethanol as a solvent under reflux (6–20 hours) are common, with yields ranging from 65% to 76% depending on substituents . Key intermediates are characterized via:

    • IR spectroscopy : To confirm functional groups (e.g., NH, C=O, C=N) .
    • NMR spectroscopy : ¹H and ¹³C NMR to resolve proton/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm) .
    • Mass spectrometry : To verify molecular ion peaks (e.g., M⁺ at m/z 378–488) .

    Q. How are solubility and stability profiles determined for this compound in preclinical studies?

    • Answer : Solubility is assessed in polar (e.g., DMSO, ethanol) and non-polar solvents via shake-flask methods. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC over 24–72 hours. For example, derivatives with trifluoromethyl groups exhibit enhanced lipophilicity and metabolic stability .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?

    • Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, cell lines) or compound purity. Methodological steps include:

    • Standardized assays : Use CLSI guidelines for antimicrobial testing .
    • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple concentrations.
    • Purity validation : Confirm >95% purity via HPLC and LC-MS .

    Q. What strategies optimize the synthesis of the triazolo-pyridazine core to minimize by-products?

    • Answer : Key parameters for optimization:

    • Reaction temperature : Elevated temperatures (80–100°C) improve cyclization but may increase side reactions .
    • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
    • Solvent selection : Ethanol or DMF enhances solubility of intermediates, reducing polymerization .
      • Example: A 76% yield was achieved for triazepine derivatives using ethanol/water (4:1) crystallization .

    Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target binding?

    • Answer : Focus on modifying:

    • Fluorophenyl substituents : Adjust electron-withdrawing effects to enhance kinase inhibition .
    • Thiophene carboxamide linkage : Introduce methyl/pyridyl groups to modulate steric bulk .
    • Triazolo-pyridazine core : Replace fluorine with chlorine to alter π-π stacking interactions .
      • Case study : Trifluoromethyl analogs showed 10-fold higher potency in kinase assays due to increased hydrophobic interactions .

    Methodological Challenges and Solutions

    Q. What analytical techniques differentiate polymorphic forms of this compound?

    • Answer :

    • X-ray diffraction (XRD) : Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic systems) .
    • DSC/TGA : Detects melting points (160–278°C) and thermal decomposition profiles .
    • Solid-state NMR : Clarifies hydrogen-bonding networks in amorphous vs. crystalline phases .

    Q. How can researchers validate target engagement in cellular assays?

    • Answer :

    • Pull-down assays : Use biotinylated probes to isolate protein targets .
    • Cellular thermal shift assays (CETSA) : Monitor target protein stability after compound treatment .
    • Fluorescence polarization : Quantify binding affinity to recombinant enzymes (e.g., IC₅₀ < 1 µM) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.